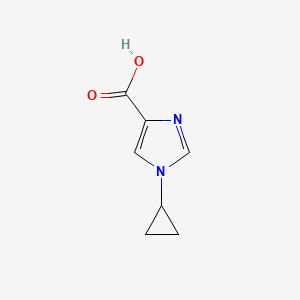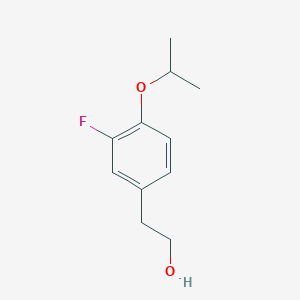
3-Chloro-4-ethoxyphenethyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-ethoxyphenethyl alcohol is an organic compound with the molecular formula C10H13ClO2 It features a phenethyl alcohol structure substituted with a chlorine atom at the third position and an ethoxy group at the fourth position on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Chloro-4-ethoxyphenethyl alcohol can be synthesized through several methods:
Grignard Reaction: One common method involves the reaction of 3-chloro-4-ethoxybenzaldehyde with a Grignard reagent, followed by hydrolysis to yield the desired alcohol.
Reduction of Ketones: Another approach is the reduction of 3-chloro-4-ethoxyacetophenone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-ethoxyphenethyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.
Reduction: The compound can be reduced to form the corresponding hydrocarbon using strong reducing agents.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2CrO4.
Reduction: NaBH4, LiAlH4.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like Pd/C.
Major Products Formed
Oxidation: 3-Chloro-4-ethoxybenzaldehyde or 3-Chloro-4-ethoxyacetophenone.
Reduction: 3-Chloro-4-ethoxyphenethyl hydrocarbon.
Substitution: Various substituted phenethyl alcohol derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-4-ethoxyphenethyl alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-ethoxyphenethyl alcohol involves its interaction with specific molecular targets. The presence of the chlorine and ethoxy groups can influence its reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-4-methoxyphenethyl alcohol
- 3-Chloro-4-hydroxyphenethyl alcohol
- 3-Chloro-4-ethoxybenzaldehyde
Uniqueness
3-Chloro-4-ethoxyphenethyl alcohol is unique due to the combination of its chlorine and ethoxy substituents, which confer distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
IUPAC Name |
2-(3-chloro-4-ethoxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-2-13-10-4-3-8(5-6-12)7-9(10)11/h3-4,7,12H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECUPKCVLSDAHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-[4-(Methylsulfanyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B7904841.png)
![[Methyl-(2-oxo-2-thiophen-2-yl-ethyl)-amino]-acetic acid](/img/structure/B7904843.png)



